molecular formula C16H21N3O4 B15134693 7-methoxy-6-(3-morpholin-4-ylpropoxy)-4aH-quinazolin-4-one

7-methoxy-6-(3-morpholin-4-ylpropoxy)-4aH-quinazolin-4-one

Katalognummer: B15134693
Molekulargewicht: 319.36 g/mol
InChI-Schlüssel: ACDWEFPJQLEVGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methoxy-6-(3-morpholin-4-ylpropoxy)-4aH-quinazolin-4-one is a pharmaceutical intermediate used in the preparation of gefitinib, an orally active selective inhibitor of the epidermal growth factor receptor tyrosine kinase. This enzyme regulates intracellular signaling pathways associated with the proliferation and survival of cancer cells .

Eigenschaften

Molekularformel

C16H21N3O4

Molekulargewicht

319.36 g/mol

IUPAC-Name

7-methoxy-6-(3-morpholin-4-ylpropoxy)-4aH-quinazolin-4-one

InChI

InChI=1S/C16H21N3O4/c1-21-14-10-13-12(16(20)18-11-17-13)9-15(14)23-6-2-3-19-4-7-22-8-5-19/h9-12H,2-8H2,1H3

InChI-Schlüssel

ACDWEFPJQLEVGP-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=NC=NC(=O)C2C=C1OCCCN3CCOCC3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-6-(3-morpholin-4-ylpropoxy)-4aH-quinazolin-4-one involves several steps. One common method includes the alkylation of 4-(3-chloropropyl)morpholine with alkali metal salts in isopropanol . This process does not require additional reagents, making it efficient and cost-effective.

Industrial Production Methods

Industrial production methods for this compound typically involve high-yielding processes that ensure the purity and stability of the intermediates. These methods often replace high-boiling solvents with low-boiling ones and eliminate the use of bases, leading to the effective removal of impurities .

Analyse Chemischer Reaktionen

Types of Reactions

7-Methoxy-6-(3-morpholin-4-ylpropoxy)-4aH-quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce more reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

7-Methoxy-6-(3-morpholin-4-ylpropoxy)-4aH-quinazolin-4-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 7-methoxy-6-(3-morpholin-4-ylpropoxy)-4aH-quinazolin-4-one involves its role as an intermediate in the synthesis of gefitinib. Gefitinib inhibits the epidermal growth factor receptor tyrosine kinase, which is involved in the regulation of intracellular signaling pathways that control cell proliferation and survival . By inhibiting this enzyme, gefitinib can effectively reduce the growth and spread of cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-Methoxy-6-(3-morpholin-4-ylpropoxy)-4aH-quinazolin-4-one is unique due to its specific structure, which allows it to serve as a crucial intermediate in the synthesis of gefitinib. Its ability to undergo various chemical reactions and its role in producing a potent cancer treatment drug highlight its importance in pharmaceutical research and development.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.